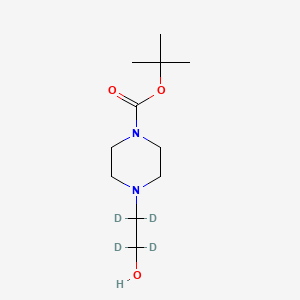
4-SULPHO HYDROZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulpho Hydrazone, also known as 2-[2-(Phenylmethylene)hydrazinyl]-4-sulfobenzoic acid sodium salt, is a chemical compound with the molecular formula C14H12N2Na2O5S and a molecular weight of 366.30 g/mol . This compound is characterized by its light greenish-yellow color in its moist form . It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulpho Hydrazone typically involves the reaction of suitable aldehydes or ketones with hydrazides. One common method is the condensation of benzaldehyde with hydrazine derivatives in the presence of a sulfonating agent . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired hydrazone.
Industrial Production Methods: In industrial settings, the production of 4-Sulpho Hydrazone is carried out using large-scale reactors where the reactants are mixed under controlled conditions. The process involves the careful addition of sulfonating agents and the maintenance of specific temperatures and pH levels to optimize yield and purity . Post-synthesis, the compound is purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Sulpho Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted hydrazones .
Scientific Research Applications
4-Sulpho Hydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Sulpho Hydrazone involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen and oxygen donor atoms in the hydrazone group, which can coordinate with metal ions . These complexes exhibit unique chemical and physical properties, making them useful in various applications, including catalysis and sensing .
Comparison with Similar Compounds
Benzaldehyde Hydrazone: Similar in structure but lacks the sulfonic acid group.
Phenylhydrazone: Another related compound without the sulfonic acid functionality.
Sulfonyl Hydrazone: Contains a sulfonyl group instead of a sulfonic acid group.
Uniqueness: 4-Sulpho Hydrazone is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and the ability to participate in specific substitution reactions . This makes it particularly valuable in applications requiring water-soluble reagents and intermediates.
Properties
CAS No. |
118969-29-2 |
|---|---|
Molecular Formula |
C14H12N2Na2O5S |
Molecular Weight |
366.299 |
IUPAC Name |
2-(2-benzylidenehydrazinyl)-4-sulfobenzoic acid;sodium |
InChI |
InChI=1S/C14H12N2O5S.2Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;;/h1-9,16H,(H,17,18)(H,19,20,21);; |
InChI Key |
MIPGBAXCMCDPHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B570761.png)


![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid](/img/structure/B570767.png)


![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)



